N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
Description
N-(2-(5-Chlorothiophen-2-yl)-2-methoxyethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound featuring a 1,2,3-triazole core substituted with a methyl group at the 1-position and a carboxamide group at the 4-position. The carboxamide side chain is further functionalized with a methoxyethyl group and a 5-chlorothiophen-2-yl moiety. The compound’s synthesis likely involves coupling reactions similar to those described for pyrazole-carboxamide derivatives, utilizing reagents such as EDCI/HOBt in DMF .
Properties
IUPAC Name |
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-1-methyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN4O2S/c1-16-6-7(14-15-16)11(17)13-5-8(18-2)9-3-4-10(12)19-9/h3-4,6,8H,5H2,1-2H3,(H,13,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJYMAWSREIWUMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NCC(C2=CC=C(S2)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps:
Formation of the Chlorothiophene Intermediate: The starting material, 5-chlorothiophene-2-carboxylic acid, is subjected to esterification to form the corresponding ester. This ester is then reduced to yield 5-chlorothiophen-2-ylmethanol.
Introduction of the Methoxyethyl Group: The 5-chlorothiophen-2-ylmethanol is reacted with methoxyethyl bromide in the presence of a base such as potassium carbonate to form 2-(5-chlorothiophen-2-yl)-2-methoxyethanol.
Formation of the Triazole Ring: The 2-(5-chlorothiophen-2-yl)-2-methoxyethanol is then subjected to a click reaction with 1-methyl-1H-1,2,3-triazole-4-carboxylic acid in the presence of a copper catalyst to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the triazole ring or the chlorothiophene moiety, potentially leading to the formation of dihydro derivatives.
Substitution: The chlorothiophene ring is susceptible to nucleophilic substitution reactions, where the chlorine atom can be replaced by various nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as sodium azide or thiourea in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of 2-(5-chlorothiophen-2-yl)-2-methoxyacetic acid.
Reduction: Formation of 2-(5-chlorothiophen-2-yl)-2-methoxyethyl-1-methyl-1H-1,2,3-triazole-4-carboxamide.
Substitution: Formation of 2-(5-aminothiophen-2-yl)-2-methoxyethyl-1-methyl-1H-1,2,3-triazole-4-carboxamide.
Scientific Research Applications
Anticancer Activity
1,2,3-triazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds containing the triazole ring can inhibit cancer cell proliferation and induce apoptosis. The following points summarize key findings regarding the anticancer potential of N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide:
- Mechanism of Action : Triazole compounds often act by modulating various signaling pathways involved in cell cycle regulation and apoptosis. For instance, they can inhibit the NF-kB pathway, which is crucial for cancer cell survival and proliferation .
- Cell Line Studies : In vitro studies demonstrate that triazole derivatives exhibit significant cytotoxicity against various cancer cell lines, including HCT116 (colon cancer) and MDA-MB-231 (breast cancer). Compounds similar to this compound have shown IC50 values in the low micromolar range .
Antimicrobial Properties
The triazole scaffold is also recognized for its antimicrobial activities. Research has indicated that derivatives of triazoles can be effective against a range of pathogens:
- Antifungal Activity : Some triazole compounds are utilized as antifungal agents due to their ability to inhibit fungal cell membrane synthesis. This property is particularly valuable in treating infections caused by fungi such as Candida species.
- Antibacterial Activity : Studies suggest that certain triazoles demonstrate activity against Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics .
Other Therapeutic Applications
Beyond anticancer and antimicrobial properties, this compound may have applications in other therapeutic areas:
- Anti-inflammatory Effects : Some studies indicate that triazoles can exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
- Neuroprotective Effects : Emerging research suggests that certain triazole derivatives may provide neuroprotection by mitigating oxidative stress and inflammation in neurodegenerative diseases .
Case Study 1: Anticancer Efficacy
In a study focused on the anticancer efficacy of triazole derivatives, researchers synthesized a series of compounds based on the triazole scaffold. One derivative demonstrated potent activity against HCT116 cells with an IC50 value of 0.43 µM. This compound induced apoptosis and inhibited cell migration significantly compared to controls .
Case Study 2: Antimicrobial Activity
A series of 1,2,3-triazole-containing hybrids were evaluated for their antimicrobial properties. One specific hybrid showed promising results against both bacterial and fungal strains, indicating its potential as a broad-spectrum antimicrobial agent. The mechanism was attributed to disruption of microbial cell wall synthesis .
Mechanism of Action
The mechanism of action of N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds with active sites, while the chlorothiophene moiety can engage in hydrophobic interactions. These interactions can modulate the activity of the target, leading to the desired biological effect.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a broader class of triazole- and pyrazole-carboxamide derivatives. Key structural analogues include:
Key Observations :
- Substituent Diversity: The target compound’s 5-chlorothiophene group distinguishes it from phenyl- or chlorophenyl-substituted analogues (e.g., 3a, 3b).
- Polarity: The methoxyethyl group in the target compound may enhance solubility compared to purely aromatic substituents (e.g., 3a–3d), which rely on cyano or halogen groups for polarity .
- Steric Effects : Compounds with bulky substituents (e.g., isopropylphenyl in ) show reduced synthetic yields (62–71% for 3a–3e vs. hypothetical yields for the target compound), suggesting steric hindrance during coupling reactions .
Physicochemical and Spectral Properties
- Melting Points: Derivatives with halogenated aryl groups (e.g., 3b: 171–172°C) exhibit higher melting points than non-halogenated analogues (3a: 133–135°C), likely due to increased crystallinity. The target compound’s methoxyethyl group may lower its melting point relative to 3b .
- Mass Spectrometry : The molecular ion ([M+H]⁺) for the target compound is expected near 300–310 Da, lower than 3a–3e (403–437 Da) due to its smaller substituents .
Biological Activity
N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 2034403-78-4 |
| Molecular Formula | C₁₁H₁₃ClN₄O₂S |
| Molecular Weight | 300.77 g/mol |
The biological activity of this compound is believed to stem from its ability to interact with various molecular targets within cells. The triazole ring can form hydrogen bonds with active sites on enzymes or receptors, while the chlorothiophene moiety engages in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects such as:
- Antimicrobial Activity : The compound may exhibit antimicrobial properties by disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
- Anticancer Activity : Preliminary studies suggest that it could induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and cell cycle arrest.
Biological Activity Studies
Recent studies have evaluated the biological activities of similar triazole-containing compounds, providing insights into the potential effects of this compound.
Anticancer Activity
In a study focusing on triazole hybrids, compounds similar to this compound demonstrated significant anticancer properties. For instance:
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| Triazole Hybrid 1 | HCT116 | 0.43 |
| Triazole Hybrid 2 | MCF-7 | 4.76 |
| Triazole Hybrid 3 | H460 | 6.06 |
These compounds exhibited selective cytotoxicity against cancer cells while sparing normal cells, indicating a favorable therapeutic index .
Antimicrobial and Antifungal Activity
The potential antimicrobial and antifungal activities of triazole derivatives have been extensively studied. Compounds with similar structures have shown efficacy against various pathogens:
These findings suggest that this compound could be a valuable candidate for further development as an antimicrobial agent.
Case Studies and Research Findings
Several case studies highlight the biological activities associated with triazole derivatives:
- Antimalarial Studies : Research has shown that triazole-containing compounds can exhibit antimalarial activity against Plasmodium falciparum. In vivo studies indicated that certain derivatives significantly reduced parasitemia in infected mice models .
- Cytotoxicity Assessment : A study assessing the cytotoxicity of various triazoles found that several derivatives had low cytotoxicity against mammalian cell lines (CC₅₀ > 100 µM), indicating a potential for therapeutic use without significant toxicity .
- Mechanistic Insights : Investigations into the mechanism of action revealed that triazole compounds could induce apoptosis in cancer cells via ROS generation and activation of caspases .
Q & A
Q. What are the key considerations for optimizing the synthesis of N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide to improve yield and purity?
Methodological Answer:
- Reaction Conditions : Optimize solvent selection (e.g., ethanol or dioxane) and base catalysts (e.g., potassium carbonate) to stabilize intermediates and reduce side reactions. For example, potassium carbonate in ethanol is effective for nucleophilic substitution reactions .
- Purification : Recrystallization from ethanol or ethanol-DMF mixtures can enhance purity by removing unreacted starting materials (e.g., residual 2-chloroacetamide derivatives) .
- Design of Experiments (DoE) : Use statistical DoE to systematically vary parameters (temperature, molar ratios, reaction time) and identify optimal conditions with minimal experimental runs. This approach reduces trial-and-error inefficiencies .
Q. Which spectroscopic techniques are most effective for characterizing the structural and electronic properties of this compound, and how should data interpretation be approached?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm substituent positions on the thiophene and triazole rings. Cross-validate with 2D NMR (e.g., HSQC, HMBC) for ambiguous signals.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) provides exact mass verification, critical for distinguishing regioisomers.
- Spectrofluorometry : Investigate fluorescence properties (e.g., excitation/emission maxima) to assess electronic interactions between the chlorothiophene and triazole moieties, as demonstrated in analogous benzamide studies .
- Data Cross-Validation : Combine spectroscopic data with computational predictions (e.g., DFT calculations for NMR chemical shifts) to resolve ambiguities .
Advanced Research Questions
Q. How can computational methods like quantum chemical calculations enhance the design of reactions involving this compound?
Methodological Answer:
- Reaction Path Search : Use quantum chemical software (e.g., Gaussian, ORCA) to simulate transition states and intermediates for key reactions (e.g., cyclization or substitution). This identifies energetically favorable pathways and predicts regioselectivity .
- Machine Learning (ML) : Train ML models on existing reaction datasets to predict optimal solvents, catalysts, or temperatures for novel derivatives. For example, ML-driven optimization reduced reaction development time by 40% in ICReDD studies .
- Molecular Dynamics (MD) : Model solvation effects or aggregation behavior to improve solubility predictions for pharmacokinetic studies .
Q. How should researchers address contradictory data in the pharmacological evaluation of this compound (e.g., varying IC50_{50}50 values across assays)?
Methodological Answer:
- Assay Standardization : Ensure consistent cell lines, incubation times, and buffer conditions. For example, discrepancies in COX inhibition assays often arise from differences in enzyme sources or substrate concentrations .
- Statistical Analysis : Apply multivariate analysis (e.g., ANOVA) to isolate variables causing contradictions. Use DoE to test interactions between assay parameters .
- Orthogonal Validation : Confirm bioactivity with complementary techniques (e.g., surface plasmon resonance for binding affinity vs. enzymatic assays for functional inhibition) .
Q. What advanced reactor designs are suitable for scaling up the synthesis of this compound while maintaining reaction efficiency?
Methodological Answer:
- Continuous Flow Reactors : Optimize residence time and mixing dynamics for exothermic reactions (e.g., thiophene alkylation). Flow systems improve heat transfer and reduce side product formation compared to batch reactors .
- Membrane Separation : Integrate ceramic or polymeric membranes for in-line purification of intermediates, reducing downtime between synthesis steps .
- Process Simulation : Use Aspen Plus or COMSOL to model mass/heat transfer limitations and predict scalability challenges (e.g., solvent evaporation rates) .
Q. What strategies can be employed to develop derivatives of this compound with improved pharmacokinetic properties (e.g., solubility, bioavailability)?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents on the triazole or methoxyethyl groups. For example, replacing the methoxy group with polar moieties (e.g., hydroxyl) can enhance aqueous solubility .
- Prodrug Design : Introduce enzymatically cleavable groups (e.g., ester linkages) to improve membrane permeability, followed by in vivo activation .
- Cocrystallization : Screen for cocrystals with pharmaceutically acceptable coformers (e.g., succinic acid) to stabilize amorphous phases and enhance dissolution rates .
Q. How can researchers leverage heterogeneous catalysis to improve the sustainability of synthesizing this compound?
Methodological Answer:
- Solid-Supported Catalysts : Use immobilized palladium or copper catalysts for Suzuki or click reactions to reduce metal leaching and enable catalyst recycling .
- Green Solvents : Replace traditional solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) to minimize environmental impact .
- Life Cycle Assessment (LCA) : Quantify the environmental footprint of synthesis routes using tools like SimaPro to guide sustainable process design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
